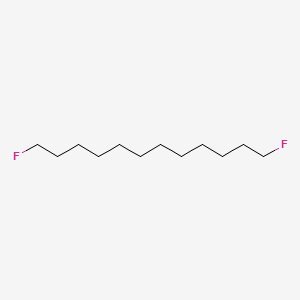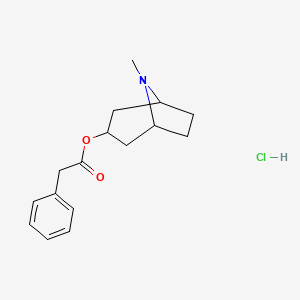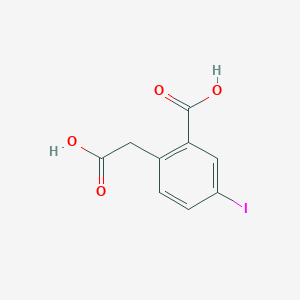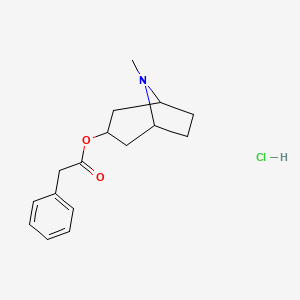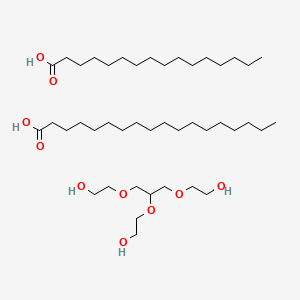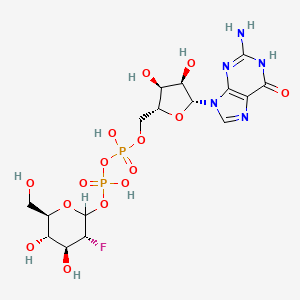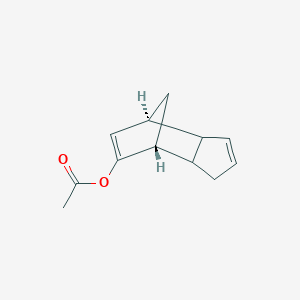
6-Acetoxydicyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of dicyclopentadiene, a compound known for its applications in various chemical processes. The compound is characterized by its unique structure, which includes an acetate group attached to a dicyclopentadiene framework.
Méthodes De Préparation
The synthesis of 6-Acetoxydicyclopentadiene typically involves the acetylation of dicyclopentadiene derivatives. One common method includes the reaction of dicyclopentadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
6-Acetoxydicyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
6-Acetoxydicyclopentadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 6-Acetoxydicyclopentadiene involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
6-Acetoxydicyclopentadiene can be compared with other similar compounds such as:
Dicyclopentadiene: The parent compound, which lacks the acetate group, is less reactive in certain chemical reactions.
Acetoxydihydrodicyclopentadiene: A closely related compound with similar properties but different reactivity profiles.
Tricyclo[5.2.1.02,6]dec-3-enyl acetate: Another derivative with a similar structure but distinct chemical behavior
The uniqueness of this compound lies in its specific reactivity and the ability to undergo a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
[(1S,7R)-8-tricyclo[5.2.1.02,6]deca-3,8-dienyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,6,8-11H,4-5H2,1H3/t8-,9?,10?,11-/m1/s1 |
Clé InChI |
NCAKJDRPFIITTK-AGVGLQIMSA-N |
SMILES isomérique |
CC(=O)OC1=C[C@H]2C[C@@H]1C3C2C=CC3 |
SMILES canonique |
CC(=O)OC1=CC2CC1C3C2C=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


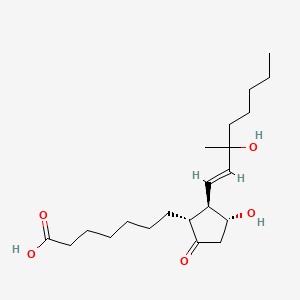
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
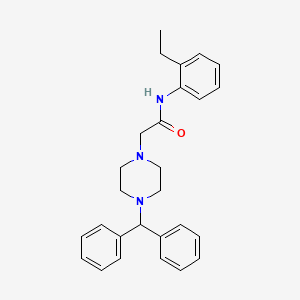
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
